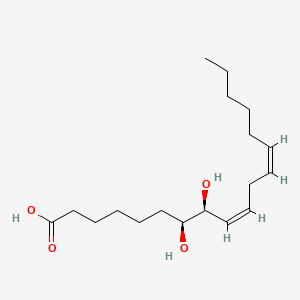
(9Z,12Z)-(7S,8S)-Dihydroxyoctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7(S),8(S)-DiHODE is a dihydroxy monocarboxylic acid that is the 7(S),8(S)-dihydroxy derivative of linoleic acid. It is an octadecanoid and a dihydroxy monocarboxylic acid. It derives from a linoleic acid. It is a conjugate acid of a 7(S),8(S)-DiHODE(1-).
Aplicaciones Científicas De Investigación
Cardiovascular Health and Lipid Metabolism
Conjugated linoleic acid, a group of dienoic isomers of linoleic acid including the (9Z,12Z)-(7S,8S)-dihydroxyoctadeca-9,12-dienoic acid, has been studied extensively for its influence on cardiovascular health and lipid metabolism. Research indicates that certain isomers may impact blood lipids and could possess anti-atherogenic properties. However, it's crucial to approach these findings cautiously as the evidence is not entirely conclusive on the beneficial role of conjugated linoleic acid in impacting blood lipids or atherogenesis (Khosla & Fungwe, 2001).
Obesity and Metabolic Effects
The role of conjugated linoleic acid isomers in obesity and metabolic health has been explored, with varying results. Some studies suggest potential effects on body composition, such as reductions in body fat mass and increases in lean mass. However, the evidence is not definitive, and concerns have been raised about possible negative impacts on lipid profiles, glucose metabolism, and insulin sensitivity (Silveira et al., 2007).
Inflammatory Processes and Oxidative Derivatives
The oxidation derivatives of linoleic acid, including hydroxyoctadecadienoic acids, play significant roles in regulating inflammatory processes related to metabolic syndrome and cancer. These derivatives have a complex role, potentially beneficial or detrimental, in the progression of various disorders, making it essential to understand their functions at different stages of disease development (Vangaveti et al., 2016).
Cosmetic and Therapeutic Applications
Hydroxy acids, a class of compounds including derivatives of linoleic acid, have wide applications in cosmetic and therapeutic formulations. Their use ranges from treating photoaging, acne, and other skin conditions, to potentially modulating melanogenesis and tanning. While they offer various benefits for the skin, it's important to evaluate the safety of their prolonged use, especially on sun-exposed skin (Kornhauser et al., 2010).
Antioxidant Properties and Structure-Activity Relationships
The antioxidant properties of hydroxy acids and their derivatives have been thoroughly reviewed, particularly in the context of structure-activity relationships. Understanding these relationships helps in identifying potent antioxidant molecules and exploring their therapeutic potential for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Propiedades
Fórmula molecular |
C18H32O4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(7S,8S,9Z,12Z)-7,8-dihydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h6-7,10,13,16-17,19-20H,2-5,8-9,11-12,14-15H2,1H3,(H,21,22)/b7-6-,13-10-/t16-,17-/m0/s1 |
Clave InChI |
NMONGVDUESEHOK-MPOZZNMKSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\[C@@H]([C@H](CCCCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O |
SMILES canónico |
CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O |
Sinónimos |
7,8-diHODE 7,8-dihydroxylinoleic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





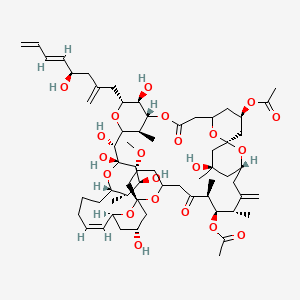
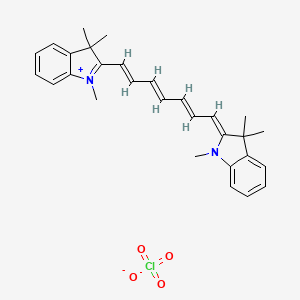

![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
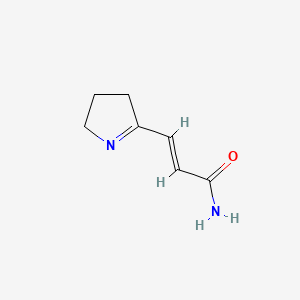
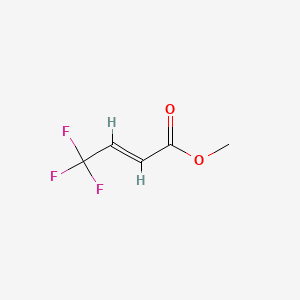
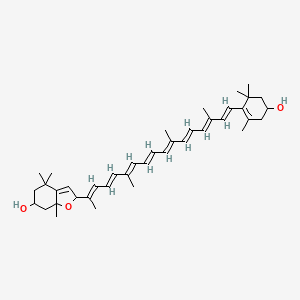
![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
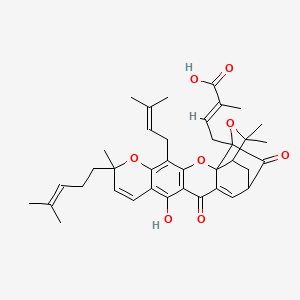
![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

